4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the compound’s source or method of synthesis.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction occurs.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions that the compound participates in as a reactant, as a product, or as a catalyst.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
-
Biochemical Research : AEBSF is a covalent binding serine protease inhibitor . It belongs to the family of irreversible sulfonyl fluoride inhibitors that block trypsin and chymotrypsin-type enzymes . It’s similar in structure to the commonly used inhibitor PMSF, but AEBSF offers better solubility in water, lower toxicity, greater stability, and higher inhibitory activity .
-
Cholesterol Regulation Studies : AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .
-
Protease Inhibition : AEBSF is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .
-
Biochemical Research : AEBSF is used in biochemical research due to its ability to inhibit by acylation of the active site of the enzyme . As an alternative to PMSF and DFP, AEBSF offers lower toxicity, improved solubility in water, and improved stability in aqueous solutions .
-
Cell Culture : AEBSF has been used in cell culture in concentrations of up to 0.25mM . It’s known for its stability in aqueous solutions, especially between pH 5-6 .
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including its toxicity, flammability, and reactivity.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued to learn more about the compound, or ways in which the synthesis of the compound could be improved.
properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c8-4-1-7-2-5-11(9,10)6-3-7;/h7H,1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYZAPVJDNRLAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.